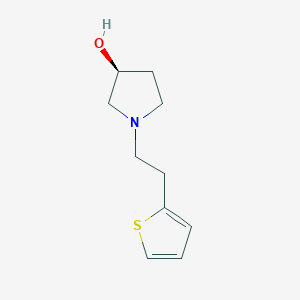![molecular formula C16H22N2O2 B7578079 N-(2-hydroxy-1-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide](/img/structure/B7578079.png)
N-(2-hydroxy-1-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-1-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide, also known as HPO-1, is a novel compound that has recently gained attention in the scientific community due to its potential therapeutic applications. HPO-1 is a spirocyclic compound that contains a hydroxyl group, a phenyl group, and an azaspiro group. This compound has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The exact mechanism of action of N-(2-hydroxy-1-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide is not fully understood, but it is thought to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. N-(2-hydroxy-1-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide may also modulate the activity of other neurotransmitter systems, such as dopamine and glutamate.
Biochemical and Physiological Effects:
N-(2-hydroxy-1-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide has been shown to increase levels of serotonin and dopamine in certain brain regions, which may contribute to its therapeutic effects. It has also been shown to increase neurogenesis in the hippocampus, which is a region of the brain involved in learning and memory. N-(2-hydroxy-1-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide has been shown to have minimal side effects in animal models, suggesting that it may be well-tolerated in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-hydroxy-1-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide is its selectivity for the 5-HT1A receptor, which may reduce the risk of off-target effects. However, its potency and efficacy may vary depending on the experimental conditions, and further studies are needed to determine its optimal dose and administration route.
Direcciones Futuras
There are several potential directions for future research on N-(2-hydroxy-1-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide. One area of interest is the development of more efficient and cost-effective synthesis methods. Another area of interest is the exploration of its therapeutic potential in other neurological and psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder. Additionally, the development of N-(2-hydroxy-1-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide analogs with improved selectivity and potency may lead to the discovery of even more effective treatments for these disorders.
In conclusion, N-(2-hydroxy-1-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide is a promising compound with potential therapeutic applications in the field of neuroscience. Its mechanism of action and physiological effects have been studied extensively, and further research is needed to fully understand its therapeutic potential.
Métodos De Síntesis
Several methods have been reported for the synthesis of N-(2-hydroxy-1-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide. One of the most common methods involves the reaction of 2-phenylethanol with 2,2-dimethyl-1,3-dioxane-4,6-dione in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with 1,2-diaminocyclohexane to yield N-(2-hydroxy-1-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide. Other methods involve the use of different starting materials and reaction conditions.
Aplicaciones Científicas De Investigación
N-(2-hydroxy-1-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide has been studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have anxiolytic and antidepressant effects in animal models, suggesting that it may be useful in the treatment of anxiety and depression. N-(2-hydroxy-1-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide has also been shown to have antipsychotic effects, indicating that it may be useful in the treatment of schizophrenia.
Propiedades
IUPAC Name |
N-(2-hydroxy-1-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-11-14(12-4-2-1-3-5-12)18-15(20)13-10-16(13)6-8-17-9-7-16/h1-5,13-14,17,19H,6-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNALRXXRHEUEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC2C(=O)NC(CO)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-1-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,3-Difluorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578012.png)


![1-[2-(2-Aminoethyl)piperidin-1-yl]-3-phenylmethoxypropan-2-ol](/img/structure/B7578036.png)
![2-[(2,6-Dichlorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578053.png)
![N-methyl-N-(2-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide](/img/structure/B7578058.png)

![2-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-N-cyclohexyl-N-methylacetamide](/img/structure/B7578068.png)
![2-[(4-Methoxy-2-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578091.png)
![2-[(2-Cyano-3-fluorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578098.png)
![N-methyl-N-[2-(methylamino)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B7578101.png)
![2-[(3,5-Dichlorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578106.png)
![2-[(4-Bromo-2-chloro-6-methylphenoxy)methyl]prop-2-enoic acid](/img/structure/B7578115.png)